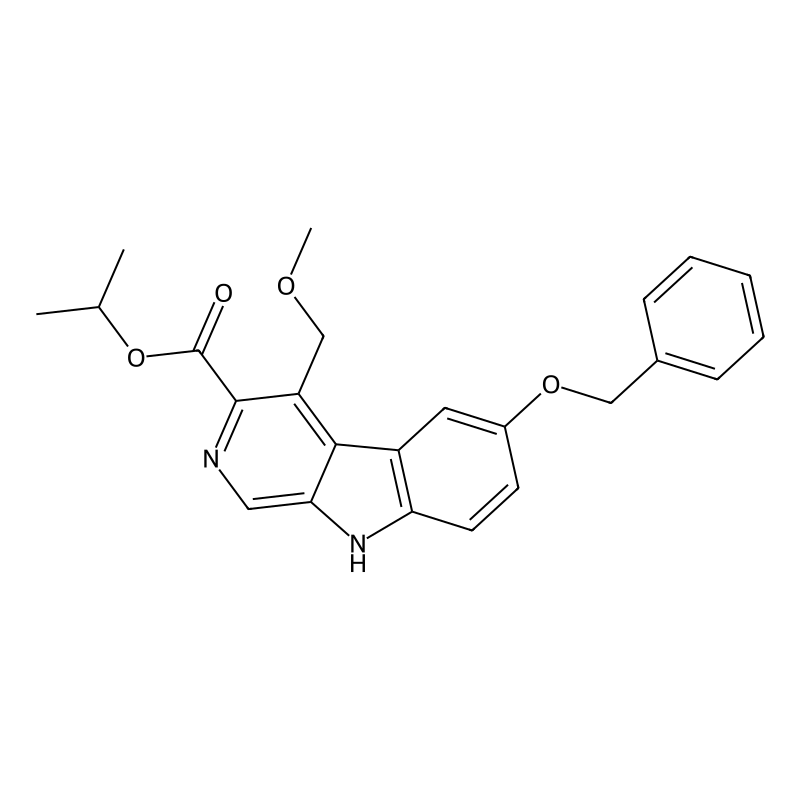

Abecarnil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Abecarnil is a beta-carboline derivative that functions as a high-affinity partial agonist (ago-PAM) at the benzodiazepine binding site of GABA_A receptors. In pharmacological research and assay development, it serves as a critical reference material for differentiating anxiolytic and anticonvulsant efficacy from the sedative, ataxic, and dependence liabilities typical of full agonists. Its distinct receptor interaction profile—characterized by high binding affinity but reduced intrinsic efficacy—makes it a highly effective baseline standard for developing anxioselective therapeutics and studying allosteric modulation of chloride ion channels without the confounding variables of severe motor impairment or rapid tolerance onset[1].

Research Fit

Substituting Abecarnil with classic full agonists like Diazepam or Lorazepam fundamentally compromises assay integrity when investigating partial agonism or anxioselective pathways. Full agonists induce profound conformational changes that lead to rapid receptor desensitization, widespread tolerance, and altered subunit mRNA expression (such as α2 and α5 upregulation) during chronic dosing models. Furthermore, using other partial agonists like Bretazenil can introduce unintended withdrawal artifacts, as Bretazenil has been shown to decrease electroshock seizure thresholds during withdrawal. Procuring exact Abecarnil ensures a stable, non-sedating, and low-withdrawal baseline necessary for isolating subtype-specific GABA_A modulation and maintaining reproducibility in long-term behavioral or electrophysiological studies [1].

Substitution Risk

Anxiolytic Efficacy vs. Sedation and Ataxia

Full benzodiazepine agonists typically exhibit very modest separation between anxiolytic doses and those producing ataxia or sedation. In contrast, the β-carboline derivative Abecarnil demonstrates a massive separation between doses producing anxiolytic-like actions and those causing side effects such as myorelaxation and ataxia [1]. This expanded therapeutic window makes Abecarnil a valuable reference standard for screening novel anxioselective compounds, allowing researchers to accurately benchmark partial agonism without the confounding variable of baseline motor impairment.

| Evidence Dimension | Separation between anxiolytic and ataxic/sedative doses |

| Target Compound Data | Large separation (wide therapeutic window) |

| Comparator Or Baseline | Classic Benzodiazepines (e.g., Diazepam) |

| Quantified Difference | Modest separation for full agonists vs. large separation for Abecarnil |

| Conditions | Preclinical anxiolytic and motor impairment models |

A wider therapeutic window allows for cleaner behavioral assay readouts by preventing sedation from masking anxiolytic or anticonvulsant efficacy, directly improving high-throughput screening reproducibility.

No Chronic Tolerance or Withdrawal Hyperexcitability

A critical differentiator for Abecarnil in longitudinal studies is its stability against tolerance and withdrawal. In a 6-day chronic administration model (twice daily), Diazepam (5 mg/kg) induced pronounced tolerance to anticonvulsant effects and significant withdrawal hyperexcitability upon termination. In contrast, Abecarnil (10 mg/kg) maintained efficacy against pentylenetetrazol-induced seizures without producing any measurable withdrawal hyperexcitability[1]. Furthermore, unlike the partial agonist Bretazenil, which showed a significant decrease in electroshock seizure threshold during withdrawal, Abecarnil demonstrated greater baseline stability.

| Evidence Dimension | Withdrawal hyperexcitability post-chronic dosing |

| Target Compound Data | No withdrawal hyperexcitability (stable pentylenetetrazol seizure threshold) |

| Comparator Or Baseline | Diazepam (5 mg/kg) and Bretazenil (10 mg/kg) |

| Quantified Difference | Complete absence of withdrawal hyperexcitability for Abecarnil vs. significant threshold decreases for Diazepam and Bretazenil |

| Conditions | 6-day chronic administration followed by seizure threshold testing in mice |

Eliminating withdrawal artifacts ensures that longitudinal behavioral and electrophysiological data remain reliable and reproducible, avoiding the need to control for physical dependence in extended workflows.

GABA_A α2/α5 Subunit mRNA Stability

Chronic administration of GABAergic modulators typically alters receptor subunit expression, complicating long-term molecular studies. Research demonstrates that chronic treatment with the full agonist Diazepam reduces α1 isoform mRNA while significantly increasing the expression of α2 and α5 isoforms. Conversely, chronic Abecarnil treatment reduces α1 expression but causes no compensatory increases in α2 or α5 subtypes [1]. This selective downstream transcriptional impact confirms Abecarnil's utility as a specialized probe for decoupling α1-mediated effects from α2/α5-mediated pathways in genomic and proteomic research.

| Evidence Dimension | mRNA expression of GABA_A α2 and α5 subunits |

| Target Compound Data | No compensatory increase in α2 and α5 mRNA expression |

| Comparator Or Baseline | Diazepam |

| Quantified Difference | Diazepam significantly upregulates α2/α5; Abecarnil maintains baseline levels |

| Conditions | Chronic administration followed by mRNA expression analysis of receptor subtypes |

Procuring Abecarnil allows researchers to avoid the confounding variable of α2/α5 receptor upregulation during chronic in vitro studies, ensuring stable baseline conditions for gene expression assays.

Anxioselective Drug Discovery Reference

Due to its wide therapeutic window and lack of sedative side effects compared to Diazepam, Abecarnil is highly suited as a positive control in high-throughput screening and behavioral assays aimed at identifying novel anxioselective partial agonists [1].

Longitudinal Epilepsy and Seizure Modeling

Abecarnil's failure to induce withdrawal hyperexcitability after chronic dosing makes it a highly reliable pharmacological tool for long-term anticonvulsant studies. It allows researchers to evaluate sustained seizure threshold modulation without the confounding physical dependence artifacts introduced by full benzodiazepine agonists or other partial agonists like Bretazenil[2].

Receptor Subunit Gene Expression Profiling

Because Abecarnil does not upregulate α2 and α5 mRNA expression during chronic exposure, it serves as a precise molecular probe for investigating α1-specific receptor dynamics and the transcriptional regulation of the GABA_A receptor complex in neuropharmacological research [3].

Application Fit Matrix

References

- [1] Atack, J. R. (2010). Anxioselective anxiolytics: on a quest for the holy grail. Current topics in behavioral neurosciences, 2, 353-396.

- [2] Löscher, W., et al. (1995). Anticonvulsant tolerance and withdrawal characteristics of benzodiazepine receptor ligands in different seizure models in mice. Comparison of diazepam, Bretazenil and Abecarnil. Journal of Pharmacology and Experimental Therapeutics, 275(1).

- [3] Roy-Byrne, P. P. (2005). The GABA-Benzodiazepine Receptor Complex: Structure, Function, and Role in Anxiety. The Journal of Clinical Psychiatry, 66(suppl 2).

Purity

Quantity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Ligand-gated ion channels

GABA (ionotropic)

GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Other CAS

Wikipedia

Explore Compound Types